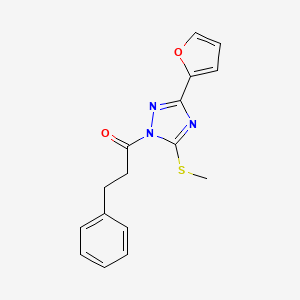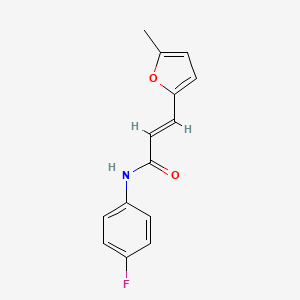![molecular formula C19H17FN2O B5773021 2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5773021.png)
2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile, commonly known as FPAA, is a synthetic compound that belongs to the class of acrylonitrile derivatives. FPAA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPAA has been found to exhibit potent anti-cancer activity and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FPAA involves the inhibition of tubulin polymerization, which is essential for cell division and growth. FPAA binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
FPAA has been found to exhibit potent anti-cancer activity in vitro and in vivo. In addition, FPAA has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. FPAA has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FPAA has several advantages as a research tool, including its potent anti-cancer activity, selectivity towards cancer cells, and potential use as a radiosensitizer. However, FPAA also has some limitations, including its toxicity towards normal cells, solubility issues, and potential side effects.
Zukünftige Richtungen
For research include the synthesis of analogs with improved selectivity and reduced toxicity, the study of FPAA in combination with other anti-cancer agents, and the investigation of FPAA in preclinical and clinical trials for the treatment of various types of cancer. FPAA also has potential applications in the treatment of inflammatory and neurodegenerative diseases, which warrant further investigation.
Synthesemethoden
FPAA is synthesized by the reaction of 4-(4-morpholinyl)benzaldehyde and 4-fluorobenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is purified by column chromatography to obtain pure FPAA.
Wissenschaftliche Forschungsanwendungen
FPAA has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FPAA has been studied for its potential use as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-18-5-3-16(4-6-18)17(14-21)13-15-1-7-19(8-2-15)22-9-11-23-12-10-22/h1-8,13H,9-12H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYITFZNWZKCPL-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)



![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)


![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)
![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5773020.png)
![N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B5773023.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5773045.png)
